molecular formula C20H19N3O4S B11013469 2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide

2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11013469
M. Wt: 397.4 g/mol
InChI Key: LOEWEYDZXUGPPY-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

    Sulfamoylbenzyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-oxo-N-(4-methylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide
  • 2-cyclopropyl-1-oxo-N-(4-chlorobenzyl)-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-cyclopropyl-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the sulfamoyl group, which can enhance its solubility and potentially improve its biological activity. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

2-cyclopropyl-1-oxo-N-[(4-sulfamoylphenyl)methyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C20H19N3O4S/c21-28(26,27)15-9-5-13(6-10-15)11-22-19(24)18-12-23(14-7-8-14)20(25)17-4-2-1-3-16(17)18/h1-6,9-10,12,14H,7-8,11H2,(H,22,24)(H2,21,26,27)

InChI Key

LOEWEYDZXUGPPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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